molecular formula C7H7ClN2O3 B13477126 Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate

Cat. No.: B13477126
M. Wt: 202.59 g/mol
InChI Key: DJVMKDYVNITHHS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is a heteroaromatic ester featuring a pyrazine core substituted with chlorine, methoxy, and methyl carboxylate groups. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-deficient aromatic system for nucleophilic substitution and cross-coupling reactions . Its structural uniqueness arises from the synergistic effects of the electron-withdrawing chlorine atom and the electron-donating methoxy group, which modulate reactivity and stability.

Properties

IUPAC Name

methyl 6-chloro-3-methoxypyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVMKDYVNITHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Cyclization of 2,5-Dichloro-3-methoxybenzoic Acid Derivatives

Step 1: Synthesis of 2,5-Dichloro-3-methoxybenzoic Acid

  • Starting from commercially available 3-methoxybenzoic acid, selective chlorination at the 2- and 5-positions is performed using N-chlorosuccinimide (NCS) in the presence of a radical initiator under controlled conditions.
  • This step yields 2,5-dichloro-3-methoxybenzoic acid with high regioselectivity.

Step 2: Formation of the Pyrazine Ring

  • The acid is converted into its corresponding hydrazide via reaction with hydrazine hydrate.
  • Cyclization is achieved by heating the hydrazide with phosphorus oxychloride (POCl₃), facilitating ring closure to form the chlorinated pyrazine core.
  • The reaction conditions are typically reflux at 80-100°C for several hours.

Step 3: Esterification

  • The resulting carboxylic acid is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alternatively, esterification can be performed directly during the cyclization step by using methyl ester derivatives of the starting acid.

Advantages:

  • High regioselectivity.
  • Well-established protocols for chlorination and cyclization.

Summary Data Table

Method Starting Material Key Reagents Key Conditions Yield Remarks
Route 1 2,5-Dichloro-3-methoxybenzoic acid Hydrazine hydrate, POCl₃, methyl iodide Reflux, cyclization, methylation 65-80% High regioselectivity
Route 2 3-Methoxypyrazine-2-carboxylic acid NCS, methyl iodide Electrophilic chlorination, methylation 60-75% Direct from pyrazine derivatives
Route 3 2,5-Dichloropyrazine Sodium methoxide SNAr reaction, esterification 55-70% Versatile for analogs

Notes and Considerations

  • Regioselectivity: Critical in chlorination and substitution steps to ensure substitution at the desired positions.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, methanol) is recommended to obtain high-purity compounds.
  • Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yield and selectivity.
  • Safety: Handling of chlorinating agents and reactive intermediates requires appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylate ester can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 6-amino-3-methoxypyrazine-2-carboxylate or 6-thio-3-methoxypyrazine-2-carboxylate.

    Oxidation: Formation of 6-chloro-3-methoxypyrazine-2-carboxaldehyde or 6-chloro-3-methoxypyrazine-2-carboxylic acid.

    Reduction: Formation of 6-chloro-3-methoxypyrazine-2-methanol.

Scientific Research Applications

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the flavor and fragrance industry due to its unique aromatic properties.

Mechanism of Action

The mechanism by which Methyl 6-chloro-3-methoxypyrazine-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorine: Enhances electrophilicity, enabling substitution reactions. Dichloro analogs (e.g., 5,6-dichloro derivatives) exhibit higher reactivity but lower solubility . Methoxy Group: The 3-OCH₃ in the target compound donates electron density, reducing ring acidity compared to non-methoxy analogs like Methyl 6-chloro-2-pyrazinecarboxylate . Ester vs. Acid: The methyl/ethyl ester improves volatility and solubility in organic media compared to the carboxylic acid form .

Reactivity: Amino-substituted derivatives (e.g., 3-NH₂) undergo diazotization and coupling, useful in heterocyclic expansions . Ethyl esters (e.g., CAS 161611-46-7) are preferred in lipid-soluble formulations, whereas methyl esters are more reactive in hydrolysis .

Applications: Pharmaceuticals: Amino-chloro derivatives (e.g., CAS 1458-18-0) are intermediates in antibiotics . Agrochemicals: Non-polar esters (e.g., ethyl derivatives) are used in pesticide formulations .

Research Findings and Data

  • Crystallography : Methyl pyrazine-2-carboxylate derivatives exhibit planar structures with weak C–H⋯O/N interactions, stabilizing crystal packing .
  • Synthetic Yields : Suzuki reactions with methoxypyridinyl boronic acids achieve >95% yields in analogous systems, suggesting efficient routes for the target compound .
  • Thermal Stability : Methoxy groups reduce thermal decomposition rates compared to chloro-only analogs, as seen in TGA studies of related esters .

Biological Activity

Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

  • Chemical Structure : this compound features a pyrazine ring substituted with a chlorine atom and a methoxy group, contributing to its unique chemical properties.
  • Molecular Formula : C7H7ClN2O3
  • Molecular Weight : Approximately 188.58 g/mol

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, showing potential against various pathogens:

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.
  • Receptor Binding : By binding to specific receptors, it can modulate cellular responses that lead to antimicrobial effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity
Methyl 6-chloro-pyrazine-2-carboxylateC6H5ClN2O2Lacks methoxy groupLimited activity
Methyl 5-amino-6-chloro-3-methoxypyrazine-2-carboxylateC7H8ClN3O3Contains an amino groupEnhanced biological activity
Methyl 6-chloro-3-hydroxy-pyrazine-2-carboxylateC7H7ClN2O3Hydroxyl group instead of methoxyVaries based on substitution

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of pyrazinecarboxamides, including this compound:

  • Synthesis and Evaluation :
    • A series of substituted pyrazines were synthesized and evaluated for their biological activities. The study indicated that structural variations significantly impacted their efficacy against M. tuberculosis .
  • In Vitro Studies :
    • In vitro assays have been conducted to assess the antimicrobial properties against various strains, revealing that certain modifications can enhance lipophilicity and biological activity .

Q & A

Q. Key Conditions :

  • Temperature control during chlorination prevents side reactions.
  • Stoichiometric precision minimizes unreacted intermediates.
  • Purity is confirmed via HPLC (>98%) .

Table 1 : Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationPOCl₃, DMF, 0–5°C75–8590
EsterificationMeOH, H₂SO₄, reflux80–9095

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C3: δ ~3.9 ppm; chloro at C6: deshielding effects) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (calc. for C₈H₇ClN₂O₃: 230.02 g/mol).
  • Single-Crystal XRD : Using SHELXL, bond lengths (e.g., C-Cl: ~1.73 Å) and angles (pyrazine ring planarity) are validated. ORTEP-3 visualizes thermal ellipsoids .

Critical Note : Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid twinning, which complicates refinement .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry?

Q. Answer :

  • Structure Solution : SHELXD or SHELXS generates initial models from diffraction data. For this compound, space group determination (e.g., P2₁/c) and hydrogen-bonding networks (graph set analysis) clarify packing motifs .
  • Refinement : SHELXL refines anisotropic displacement parameters. Discrepancies in residual electron density may indicate disorder, requiring TWINABS for correction .

Example : A hypothetical study found the methoxy group’s orientation (syn vs. anti) affects hydrogen bonding with adjacent molecules, validated via difference Fourier maps .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer :
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Methodological strategies include:

Dose-Response Curves : Establish EC₅₀ values across multiple models (e.g., cancer vs. bacterial cells) .

Metabolic Stability Tests : LC-MS/MS quantifies degradation products that may interfere with activity.

Comparative Studies : Benchmark against structurally similar compounds (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) to isolate substituent effects .

Table 2 : Biological Activity Comparison (Hypothetical Data)

CompoundIC₅₀ (μM, Cancer Cells)MIC (μg/mL, E. coli)
This compound12.3 ± 1.225.0 ± 3.0
Methyl 5-chloro-6-methylpyrazine-2-carboxylate8.7 ± 0.950.0 ± 5.0

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Answer :

  • DFT Calculations : At the B3LYP/6-31G* level, compute electrostatic potential surfaces to identify electrophilic centers (e.g., C6-Cl as a site for SNAr) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on transition-state energy barriers.
  • Docking Studies : Predict interactions with biological targets (e.g., kinase active sites) where the methoxy group participates in H-bonding .

Case Study : Simulations suggest that electron-withdrawing groups (Cl, COOCH₃) activate the pyrazine ring for nucleophilic attack at C6, consistent with experimental kinetics .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Answer :
Graph set analysis (e.g., Etter’s notation) classifies intermolecular interactions:

  • Primary Motifs : N–H···O bonds between the carboxylate and adjacent methoxy groups (motif C(4) ).
  • Secondary Motifs : Weak C–H···Cl interactions stabilize layered packing .

Validation : Hydrogen-bond distances (e.g., 2.85–3.10 Å) and angles (100–120°) are cross-validated using PLATON .

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